N,N-dimethyl-N'-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)propane-1,3-diamine
Description
N,N-dimethyl-N'-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)propane-1,3-diamine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a propane-1,3-diamine substituent at position 7 of the heterocyclic core. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its versatility in binding biological targets. Key structural features include:
- 5-Methyl group: Enhances lipophilicity and steric bulk.
- 3-Phenyl group: Contributes to π-π stacking interactions in target binding.
- N,N-dimethylpropane-1,3-diamine side chain: Provides hydrogen-bonding capacity and modulates solubility.
The compound is synthesized via nucleophilic substitution reactions, as seen in analogous pyrazolo[1,5-a]pyrimidine derivatives (e.g., IND-7 in and ), where a 7-chloro precursor reacts with amines under mild conditions . Spectral data (e.g., NMR, HRMS) confirm the structure, with typical signals for aromatic protons, methyl groups, and amine functionalities .
Properties
IUPAC Name |
N',N'-dimethyl-N-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5/c1-14-12-17(19-10-7-11-22(2)3)23-18(21-14)16(13-20-23)15-8-5-4-6-9-15/h4-6,8-9,12-13,19H,7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEKFCSBHFGZDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCCCN(C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N'-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)propane-1,3-diamine typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core. One common approach is the reaction of 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl with propane-1,3-diamine under specific conditions, such as heating in an inert atmosphere and using a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the compound to its corresponding oxidized derivatives.
Reduction: : Reducing functional groups within the molecule.
Substitution: : Replacing one or more atoms or groups in the molecule with different atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further utilized in subsequent chemical processes or applications.
Scientific Research Applications
N,N-dimethyl-N'-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)propane-1,3-diamine: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: : Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: : Explored for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: : Applied in the development of new materials, sensors, and other industrial products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Observations
Substituent Effects on Lipophilicity :
- The target compound’s XLogP3 (~3.5) is lower than the 5-propan-2-yl analog (XLogP3 = 3.9) , indicating that branched alkyl groups increase hydrophobicity.
- Fluorinated derivatives (e.g., F-DPA, Compound 47) exhibit enhanced target affinity due to electronegative substituents .
Biological Activity Correlations :
- Anti-cancer Activity : IND-7, with a benzopyrido extension, shows multi-drug resistance circumvention, suggesting extended aromatic systems improve interaction with efflux pumps .
- Anti-mycobacterial Activity : Compound 47’s pyridinylmethylamine side chain likely enhances membrane penetration, critical for targeting intracellular pathogens .
Synthetic Accessibility: The target compound’s synthesis mirrors IND-7’s route, utilizing 7-chloro precursors and amine nucleophiles under mild conditions (yield ~77%) .
Acetamide side chains (F-DPA) introduce hydrogen-bond acceptors, useful for specific protein interactions .
Research Findings and Implications
- Anti-Inflammatory Potential: Nitro-azolo[1,5-a]pyrimidines () demonstrate protective effects in acute lung injury, suggesting the target compound’s diamine side chain could be modified for similar applications .
- Multi-Drug Resistance : IND-7’s efficacy highlights the importance of planar aromatic systems in bypassing resistance mechanisms, a design consideration for future derivatives .
Biological Activity
N,N-dimethyl-N'-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)propane-1,3-diamine is a compound of significant interest due to its potential biological activities, particularly in therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C14H20N6
- Molecular Weight : 276.36 g/mol
- IUPAC Name : this compound
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Solubility | Soluble in water |
| Odor | Amine-like |
| Flash Point | Not specified |
This compound exhibits several biological activities:
- Antiviral Activity : The compound has been noted for its potential in treating viral infections. Research indicates that it may inhibit viral replication by interfering with specific viral enzymes or pathways .
- Antitumor Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for cancer therapy .
- Neuroprotective Effects : Some investigations have indicated that it may have protective effects on neuronal cells, which could have implications for neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of similar pyrazolo[1,5-a]pyrimidine derivatives:
- Study 1 : A study published in a peer-reviewed journal demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines showed significant antiviral properties against specific strains of viruses. The compounds were tested in vitro and exhibited IC50 values in the low micromolar range .
- Study 2 : Another investigation focused on the antitumor efficacy of pyrazolo[1,5-a]pyrimidines. The results indicated that these compounds could inhibit the growth of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds is useful.
| Compound Name | Biological Activity |
|---|---|
| N,N-dimethyl-N'-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin) | Antiviral, antitumor |
| 3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine | Neuroprotective |
| N-[4-(5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin) | Antiviral |
Q & A
Basic Research Question
- X-ray crystallography : SHELXL (SHELX suite) refines high-resolution crystal structures, resolving bond angles, torsional strain, and hydrogen-bonding networks .
- NMR spectroscopy : ¹H/¹³C NMR (400–600 MHz) identifies substituent patterns (e.g., trifluoromethyl groups at δ 110–120 ppm in ¹³C) and confirms amine linkage .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS ensures >95% purity and verifies molecular weight .
How can researchers design initial biological activity screens for this compound?
Basic Research Question
- Enzyme inhibition assays : Use fluorescence-based or calorimetric methods (e.g., ITC) to measure IC₅₀ values against kinases or phosphodiesterases, leveraging the compound’s pyrazolopyrimidine scaffold .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) to evaluate antiproliferative effects .
- ADME profiling : Microsomal stability tests (human liver microsomes) and Caco-2 permeability assays to assess metabolic stability and bioavailability .
How should structure-activity relationship (SAR) studies be structured to optimize biological activity?
Advanced Research Question
- Systematic substitution : Replace the 3-phenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky substituents (e.g., tert-butyl) to modulate steric and electronic effects .
- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding poses in target proteins (e.g., EGFR kinase), guiding modifications to the propane-1,3-diamine side chain for enhanced affinity .
- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with backbone amides) using tools like MOE or Discovery Studio .
How can conflicting activity data from structurally similar analogs be resolved?
Advanced Research Question
- Comparative assays : Re-test analogs under identical conditions (e.g., same cell line, passage number) to isolate substituent-specific effects .
- Crystallographic analysis : Resolve structural discrepancies (e.g., conformational flexibility of the pyrimidine ring) using SHELXL-refined structures to correlate activity with torsional strain .
- Meta-analysis : Apply multivariate regression to published datasets, weighting variables like logP, polar surface area, and steric bulk .
What advanced techniques address challenges in crystallographic refinement for this compound?
Advanced Research Question
- High-resolution data : Collect diffraction data at synchrotron sources (λ = 0.7–1.0 Å) to resolve disordered solvent or flexible side chains .
- Twinning refinement : Use SHELXL’s TWIN/BASF commands to model merohedral twinning in cases of pseudo-symmetry .
- Hydrogen placement : Employ SHELXE for iterative density modification to locate weak H-atom signals in electron density maps .
What computational strategies identify potential biological targets for this compound?
Advanced Research Question
- Reverse docking : Screen against databases (e.g., PDB, ChEMBL) using SwissDock or DOCK 6 to prioritize kinases or GPCRs .
- MD simulations : GROMACS or AMBER trajectories (10–100 ns) assess binding stability and conformational changes in target proteins .
- QSAR models : Train random forest or SVM algorithms on bioactivity data to predict off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
